Oxoperfloxacin
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Overview
Description
Oxoperfloxacin is a synthetic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxoperfloxacin typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents like N-fluorobenzenesulfonimide.
Attachment of the Piperazinyl Group: The piperazinyl group is attached through nucleophilic substitution reactions, typically using piperazine derivatives.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxoperfloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives with modified functional groups.
Scientific Research Applications
Oxoperfloxacin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanism of action against bacterial pathogens.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include:
DNA Gyrase: Inhibition prevents the supercoiling of bacterial DNA.
Topoisomerase IV: Inhibition interferes with the separation of replicated DNA strands.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Oxoperfloxacin is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and antibacterial spectrum. Its fluorine atom and piperazinyl group enhance its activity and stability compared to other quinolones.
Properties
CAS No. |
85145-22-8 |
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Molecular Formula |
C17H18FN3O4 |
Molecular Weight |
347.34 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methyl-3-oxopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O4/c1-3-20-8-11(17(24)25)16(23)10-6-12(18)14(7-13(10)20)21-5-4-19(2)15(22)9-21/h6-8H,3-5,9H2,1-2H3,(H,24,25) |
InChI Key |
QWIPAEMIJPNBFY-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(C(=O)C3)C)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(C(=O)C3)C)F)C(=O)O |
Synonyms |
oxoperfloxacin |
Origin of Product |
United States |
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